1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure that combines an indene backbone with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of an indene derivative with a but-3-en-1-yl halide under basic conditions, followed by reduction and subsequent functional group modifications . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate in acetone or dichloromethane.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation in solvents like acetic acid or chloroform.
Major Products Formed:
Oxidation: Formation of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-indane.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(But-3-en-1-yl)-1H-imidazole: Shares the but-3-en-1-yl group but has an imidazole ring instead of an indene backbone.
(S)-2-(But-3-en-1-yl)oxirane: Contains the but-3-en-1-yl group but features an oxirane ring.
Uniqueness: 1-(But-3-en-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol is unique due to its combination of an indene backbone with a but-3-en-1-yl group and a hydroxyl functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
75032-48-3 |
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Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-but-3-enyl-2-methyl-3-phenyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C20H22O/c1-3-4-14-20(21)15(2)19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20/h3,5-13,15,19,21H,1,4,14H2,2H3 |
InChI Key |
WHEKPGKJVPGLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1(CCC=C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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